4-Methyl-2-phenoxyquinolin-6-ol
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Overview
Description
4-Methyl-2-phenoxyquinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both phenoxy and hydroxyl groups in this compound makes it a compound of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenoxyquinolin-6-ol can be achieved through several methods. One common approach involves the cyclization of o-alkynylaryl isocyanide with iodine under photochemical conditions . Another method includes the use of substituted aniline, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction on the surface of alumina impregnated with hydrochloric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids . These approaches aim to minimize environmental impact and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenoxyquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The phenoxy group activates the aromatic ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
4-Methyl-2-phenoxyquinolin-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenoxyquinolin-6-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against bacterial infections .
Comparison with Similar Compounds
4-Methyl-2-phenoxyquinolin-6-ol can be compared with other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Phenylquinoline: Another quinoline derivative with significant biological activity.
Uniqueness
The presence of both phenoxy and hydroxyl groups in this compound makes it unique compared to other quinoline derivatives. These functional groups enhance its reactivity and potential for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
4-methyl-2-phenoxyquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-9-16(19-13-5-3-2-4-6-13)17-15-8-7-12(18)10-14(11)15/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYIBQYUWVWFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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